4-(3-Chlorophenoxy)benzenesulfonamide
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Overview
Description
4-(3-Chlorophenoxy)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-(3-Chlorophenoxy)benzenesulfonamide typically involves the reaction of 3-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3-Chlorophenoxy)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Chlorophenoxy)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drugs, particularly as inhibitors of enzymes like carbonic anhydrase.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer activities.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
4-(3-Chlorophenoxy)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-(4-Chlorophenoxy)benzenesulfonamide: Similar structure but with the chlorine atom in a different position, leading to different reactivity and biological activity.
4-(3-Bromophenoxy)benzenesulfonamide: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential for various applications in research and industry.
Properties
Molecular Formula |
C12H10ClNO3S |
---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
4-(3-chlorophenoxy)benzenesulfonamide |
InChI |
InChI=1S/C12H10ClNO3S/c13-9-2-1-3-11(8-9)17-10-4-6-12(7-5-10)18(14,15)16/h1-8H,(H2,14,15,16) |
InChI Key |
MHMNIDCPDCURGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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